The exact mass of the compound Mivacurium is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.26e-05 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Isoquinolines. It belongs to the ontological category of isoquinolines in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
Understanding Neuromuscular Transmission: Researchers utilize Mivacurium to study the intricacies of neuromuscular transmission at the neuromuscular junction. By observing its interaction with acetylcholine receptors and its subsequent effect on muscle relaxation, scientists can gain insights into the physiological mechanisms underlying neuromuscular function [].
Evaluating Neuromuscular Blockade Reversal Agents: Mivacurium serves as a valuable tool in research aimed at developing and evaluating the efficacy of drugs that reverse the action of NMBAs. By studying how these reversal agents interact with Mivacurium at the neuromuscular junction and facilitate muscle recovery, researchers can assess their potential therapeutic value [].
Studies in Anesthesia and Critical Care:
Optimizing Anesthetic Techniques: Mivacurium's short duration of action and predictable reversal make it suitable for research investigating the optimization of anesthetic techniques in various surgical procedures. By analyzing its effects on muscle relaxation and recovery time, researchers can refine anesthetic protocols to ensure optimal patient care.
Assessing Neuromuscular Function in Critically Ill Patients: In critical care research, Mivacurium can be used to assess neuromuscular function in patients receiving mechanical ventilation. By monitoring the response to nerve stimulation after administering a small dose of Mivacurium, researchers can gain insights into the presence and severity of neuromuscular weakness, potentially aiding in diagnosis and treatment decisions [].
Research in Specific Medical Fields:
Cardiovascular Research: Mivacurium's minimal cardiovascular effects compared to other NMBAs make it suitable for research investigating the heart and circulatory system. This allows researchers to isolate the effects of the studied intervention on the cardiovascular system without the confounding influence of the NMBA.
Ophthalmic Research: Due to its rapid onset and short duration of action, Mivacurium finds application in ophthalmic research, particularly in studies involving procedures requiring temporary muscle relaxation of the eyelids, such as vitreoretinal surgery [].
For inpatients and outpatients, as an adjunct to general anesthesia, to facilitate tracheal intubation and to provide skeletal muscle relaxation during surgery or mechanical ventilation. FDA Label
Pharmacology
Mivacurium is a short-acting, nondepolarizing skeletal neuromuscular blocking agent which is hydrolyzed by plasma cholinesterase. Mivacurium results in a blockade of neuromuscular transmission by binding competitively with cholinergic receptors on the motor end-plate to antagonize the action of acetylcholine. The neuromuscular block produced by mivacurium is readily antagonized by anticholinesterase agents. The deeper the level of neuromuscular block at reversal, the longer the time required for recovery of neuromuscular function and the greater the dose of anticholinesterase agent required. Because spontaneous recovery after mivacurium is rapid, routine reversal may not always result in a clinical benefit.
MeSH Pharmacological Classification
Neuromuscular Nondepolarizing Agents
ATC Code
M - Musculo-skeletal system M03 - Muscle relaxants M03A - Muscle relaxants, peripherally acting agents M03AC - Other quaternary ammonium compounds M03AC10 - Mivacurium chloride
Mechanism of Action
Mivacurium binds competitively to cholinergic receptors on the motor end-plate to antagonize the action of acetylcholine, resulting in a block of neuromuscular transmission. This action is antagonized by acetylcholinesterase inhibitors, such as neostigmine.
Other CAS
133814-19-4 106791-40-6
Wikipedia
Mivacurium chloride Mivacurium
Biological Half Life
The mean elimination half-life ranges from 1.7 to 2.6 minutes in healthy, young adults administered 0.1 to 0.25 mg/kg mivacurium. In 9 patients with end-stage liver disease undergoing liver transplant surgery, plasma clearance was approximately 50% lower than that in 8 control patients with normal hepatic function, while the elimination half-life increased to 4.4 minutes from the 1.8 minute control value.
Use Classification
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Dates
Modify: 2024-01-05
Inquiry Online
* Please note that we will only send quotations to valid professional email addresses.
For inquiries regarding product suitability or assistance with placing orders, please don't hesitate to reach out to our expert technical support team. Alternatively, you can explore our informative guide pages for further assistance.